molecular formula C10H8BrNO4 B2438781 5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248274-92-0

5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2438781
CAS No.: 2248274-92-0
M. Wt: 286.081
InChI Key: TWWPVRSDBZAYNY-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound that features a bromophenyl group attached to an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with an appropriate oxazolidine precursor under controlled conditions. One common method includes the use of trifluoroacetic acid as a catalyst, which facilitates the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can facilitate binding to specific sites, while the oxazolidine ring may enhance the compound’s stability and reactivity. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
  • 5-(2-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
  • 5-(2-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Uniqueness

5-(2-Bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

5-(2-bromophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c11-7-4-2-1-3-6(7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWPVRSDBZAYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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